molecular formula C₂₀H₄₀NO₆P B1140355 N-acetylsphingosine 1-phosphate CAS No. 151729-55-4

N-acetylsphingosine 1-phosphate

Cat. No.: B1140355
CAS No.: 151729-55-4
M. Wt: 421.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ceramide-1-phosphate blocks apoptosis through inhibition of acid sphingomyelinase in macrophages.
N-acetylsphingosine 1-phosphate is a N-acylsphingosine 1-phosphate in which the N-acyl group is specified as acetyl. It derives from a N-acetylsphingosine. It is a conjugate acid of a this compound(2-).

Scientific Research Applications

  • Regulation of DNA Synthesis and Cell Division : N-acetylsphingosine 1-phosphate has been shown to stimulate DNA synthesis and cell division, with its effects being antagonized by cell-permeable ceramides, suggesting a balance between ceramide and ceramide-1-phosphate levels may regulate cell proliferation (Gomez-Muñoz et al., 1995).

  • Involvement in Signal Transduction Pathways : The compound plays a role in signal transduction, as observed in insulin-producing cells where its interaction with other lipids like ceramide and diacylglycerol influences protein kinase and transcription factor activation (Welsh, 1996).

  • Impact on Apoptosis and Cell Cycle : this compound is involved in the induction of apoptosis and cell cycle arrest in certain cell types, as demonstrated in leukemia cells (Sawai et al., 1995).

  • Role in Phospholipase D Activity : It affects phospholipase D activity, as shown in rat C6 glial cells, indicating its involvement in cellular processes like membrane trafficking and signal transduction (Yoshimura et al., 1997).

  • Epigenetic Regulation : this compound has been linked to epigenetic regulation of gene expression, particularly by influencing histone acetylation in the nucleus, thereby modulating transcriptional activity (Hait et al., 2009).

  • Potential in Autoimmune Disorders Treatment : Research on sphingosine 1-phosphate lyase, which interacts with this compound, indicates potential therapeutic applications in treating autoimmune disorders (Bagdanoff et al., 2009).

  • Effect on Platelet Activation : Sphingosine-1-phosphate, closely related to this compound, is involved in platelet activation, suggesting a role in thrombosis and hemostasis (Yatomi et al., 1995).

  • Metabolic Pathways in Bacteria : this compound is also relevant in bacterial metabolic pathways, as shown in studies of Escherichia coli, highlighting its broader biological significance (Mengin-Lecreulx & van Heijenoort, 1993).

Future Directions

The importance of neuroinflammation in many other brain diseases would expect an extension of the use of such analogs for the treatment of other ailments in the future . The multifaceted possibility to address the metabolism and biology of bioactive sphingosine 1-phosphate as novel targets for the development of therapeutic paradigms and the discovery of new drugs .

Properties

IUPAC Name

[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40NO6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19(21-18(2)22)17-27-28(24,25)26/h15-16,19-20,23H,3-14,17H2,1-2H3,(H,21,22)(H2,24,25,26)/b16-15+/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPZKJVGDYNEAW-QUDYQQOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is known about the presence and levels of C2-ceramide 1-phosphate in mammalian tissues?

A: While C2-ceramide is a commonly used analog in ceramide research, its phosphorylated form, C2-ceramide 1-phosphate, has been less extensively studied. Research has confirmed the presence of C2-ceramide in mammalian tissues, specifically in the brain (±10 pmol/g) and liver (±25 pmol/g) of mice []. These levels were significantly lower (approximately 5000-fold) compared to the predominant long-chain ceramide species []. Although the study didn't directly quantify C2-ceramide 1-phosphate levels, it demonstrated that human ceramide kinase (HsCERK) effectively phosphorylates C2-ceramide []. This finding suggests that C2-ceramide 1-phosphate can be generated in vivo and may play a role in cellular processes.

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